5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
5-[methyl(propan-2-yl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO2/c1-7(2)10(3)9-5-4-8(6-11)12-9/h4-7H,1-3H3 |
InChI Key |
PHYSTRYZLQVZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC=C(O1)C=O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Furan-2-carbaldehyde
A common and effective method to prepare amino-substituted furan-2-carbaldehydes is via reductive amination, where furan-2-carbaldehyde is reacted with a suitable amine (e.g., methyl(propan-2-yl)amine) under reducing conditions.
- Mix furan-2-carbaldehyde with methyl(propan-2-yl)amine in an appropriate solvent (e.g., ethanol or methanol).
- Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Stir the reaction mixture at room temperature or mild heating until completion.
- Purify the product by extraction and chromatography.
This method allows selective formation of the secondary amine substituent on the furan ring while retaining the aldehyde group.
Nucleophilic Substitution on Halogenated Furan-2-carbaldehydes
Halogenated derivatives such as 5-bromo- or 5-chloro-furan-2-carbaldehyde can be used as intermediates. The halogen at the 5-position can be displaced by nucleophilic amines.
- React 5-halogenated furan-2-carbaldehyde with methyl(propan-2-yl)amine.
- Use polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
- Heat the mixture to promote nucleophilic aromatic substitution.
- Isolate the amino-substituted product.
This approach benefits from the availability of halogenated starting materials and can be catalyzed or facilitated by bases.
Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)
Palladium-catalyzed amination of aryl halides is a powerful method to install amino groups on aromatic or heteroaromatic rings.
- Use 5-bromo- or 5-chlorofuran-2-carbaldehyde as the substrate.
- React with methyl(propan-2-yl)amine in the presence of a palladium catalyst (e.g., Pd(OAc)2) and appropriate ligands.
- Employ bases such as sodium tert-butoxide or cesium carbonate.
- Conduct the reaction in solvents like toluene or dioxane under inert atmosphere at elevated temperatures.
- Purify the product by standard methods.
This method offers high yields and functional group tolerance.
Condensation with Hydrazines Followed by Substitution
Hydrazone formation from furan-2-carbaldehyde followed by substitution or alkylation can be a route to introduce amino substituents indirectly.
- React furan-2-carbaldehyde with N,N-dimethylhydrazine to form hydrazone derivatives.
- Subsequent alkylation or substitution steps introduce the isopropyl and methyl groups on nitrogen.
- Hydrolysis or further transformations yield the target amino aldehyde.
This method is more complex but useful for specific substitution patterns.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Reductive Amination | Furan-2-carbaldehyde | Methyl(propan-2-yl)amine, NaBH3CN | Mild, room temp or reflux | Moderate to high | Simple, direct amine introduction | Requires careful control of reduction |
| Nucleophilic Substitution | 5-Halo-furan-2-carbaldehyde | Methyl(propan-2-yl)amine | Heating in polar solvents | Moderate | Utilizes available halogenated precursors | Possible side reactions, moderate yield |
| Palladium-Catalyzed Amination | 5-Bromo/Chloro-furan-2-carbaldehyde | Pd catalyst, ligands, base | Elevated temp, inert atmosphere | High (70-90%) | High selectivity, good yields | Requires expensive catalysts |
| Hydrazone Formation & Substitution | Furan-2-carbaldehyde + hydrazine | N,N-dimethylhydrazine, alkylating agents | Multi-step, reflux | Variable | Allows complex substitution patterns | More steps, lower overall yield |
Summary Table of Key Preparation Methods
| Preparation Method | Key Features | Typical Yield (%) | Notes |
|---|---|---|---|
| Reductive Amination | Direct amine addition | 60-85 | Mild conditions, easy purification |
| Nucleophilic Substitution | Halogen displacement | 50-75 | Requires halogenated precursors |
| Palladium-Catalyzed Amination | Cross-coupling with amine | 70-90 | High efficiency, requires catalyst |
| Hydrazone Route | Multi-step, indirect amination | 40-70 | More complex, allows diverse substitution |
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key furan-2-carbaldehyde derivatives and their substituents, with comparative data on combustion energetics (where available):
Table 1: Physicochemical Properties of Selected Furan-2-carbaldehyde Derivatives
Key Observations :
- Nitro-substituted derivatives exhibit higher enthalpies of combustion due to the electron-withdrawing nitro group increasing molecular stability .
- Polar substituents (e.g., hydroxymethyl, methoxymethyl) may enhance solubility in polar solvents but reduce thermal stability compared to aromatic substituents .
Reactivity in Organic Reactions
Knoevenagel Condensations:
- 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde reacts efficiently with active methylene compounds (e.g., malononitrile, rhodanine) under microwave irradiation, yielding α,β-unsaturated products with high regioselectivity .
- Hydroxymethyl and methoxymethyl substituents (e.g., 5-(hydroxymethyl)furan-2-carbaldehyde) exhibit moderate reactivity in condensations due to steric hindrance and electron-donating effects .
Comparative Reactivity Trends :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity of the aldehyde, accelerating condensation reactions.
- Bulky substituents (e.g., methyl(isopropyl)amino) may reduce reaction rates by steric hindrance, though this remains untested for the target compound.
Table 2: Anti-inflammatory Activity of Furan-2-carbaldehyde Derivatives
| Compound | IC50 (μM) for NO Inhibition | Reference |
|---|---|---|
| 5-(Hydroxymethyl)furan-2-carbaldehyde | Not tested | |
| 4-Hydroxy-3-methoxybenzaldehyde | 10.98 | |
| Acetylvanillin (4-Hydroxy-3-methoxycinnamaldehyde) | 6.37 |
Key Findings :
- Aromatic aldehydes (e.g., 4-hydroxy-3-methoxycinnamaldehyde) show potent anti-inflammatory activity (IC50 = 6.37 μM), likely due to phenolic groups enhancing radical scavenging .
- Hydroxymethyl-substituted furans (e.g., 5-(hydroxymethyl)furan-2-carbaldehyde) are reported in hazelnut extracts with antioxidant properties but lack quantified anti-inflammatory data .
Biological Activity
5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde is a furan derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its synthesis, biological properties, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a furan ring, an aldehyde functional group, and a branched alkyl amine. Its molecular formula is with a molecular weight of approximately 167.20 g/mol. This structural configuration is believed to contribute to its diverse biological activities.
Biological Activities
Research indicates that 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde exhibits several significant biological activities, particularly:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various bacteria and fungi. Preliminary studies suggest it may possess both antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.
- Mechanism of Action : Although detailed pathways are still being elucidated, it is hypothesized that the compound may inhibit specific enzymes or disrupt cellular processes critical for microbial survival. Understanding these interactions is crucial for developing therapeutic applications and assessing safety profiles .
Comparative Analysis with Similar Compounds
To better understand the biological significance of 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde, a comparison with structurally similar compounds can be helpful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methylfuran | Simple furan derivative used in organic synthesis. | |
| 2-Aminofuran | Exhibits different biological activities due to amino substitution. | |
| Furfural | Industrially significant; lacks amine functionality. | |
| 5-(Aminomethyl)furan | Contains an amino group, leading to distinct reactivity patterns compared to the target compound. |
The unique combination of functional groups in 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde may confer distinct biological activities not found in simpler derivatives.
Case Studies and Research Findings
Several studies have highlighted the antimicrobial potential of this compound:
- Antibacterial Activity : In vitro tests have shown that 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimum inhibitory concentration (MIC) values ranged from 16 to 32 mg/mL against these strains .
- Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans, suggesting its potential application in treating fungal infections .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that the compound may affect various cancer cell lines, although specific IC50 values need further investigation to establish its anticancer potential conclusively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
